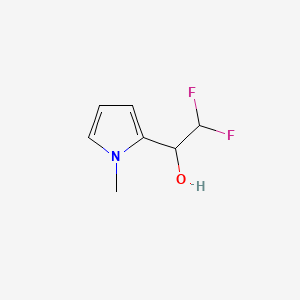

2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C7H9F2NO |

|---|---|

Molecular Weight |

161.15 g/mol |

IUPAC Name |

2,2-difluoro-1-(1-methylpyrrol-2-yl)ethanol |

InChI |

InChI=1S/C7H9F2NO/c1-10-4-2-3-5(10)6(11)7(8)9/h2-4,6-7,11H,1H3 |

InChI Key |

SQUXCWAYAODOSN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C(C(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Difluorovinyl Aryl Sulfonate Intermediates

A robust and widely used method involves the reaction of 2,2-difluorovinyl aryl sulfonates with N-substituted pyrroles under basic conditions to yield difluoromethyl carbinols.

Step 1: Preparation of 2,2-Difluorovinyl Aryl Sulfonates

These are synthesized by reacting trifluoroethanol (CF3CH2OH) with aryl sulfonyl chlorides (ArSO2Cl) in the presence of triethylamine (TEA) and dichloromethane (DCM) at room temperature for 18 hours. The resulting trifluoroethyl aryl sulfonates are then treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78 °C for 1.5 hours to generate the difluorovinyl sulfonate intermediates in yields ranging from 57% to 88%, depending on the aryl group (e.g., Me, OMe, CF3).

Step 2: Reaction with 1-Methyl-1H-pyrrole-2-yl Substrate

The difluorovinyl aryl sulfonates are reacted with 1-methyl-1H-pyrrole under basic conditions, typically potassium carbonate (K2CO3, 0.5 equiv) in trifluoroethanol (TFE) solvent at 60 °C for 16 hours in a sealed pressure tube. The reaction proceeds via nucleophilic attack of the pyrrole nitrogen or carbon on the difluorovinyl group, followed by hydrolysis to yield the target 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol as a yellow oil.

-

After completion, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography (petroleum ether/ethyl acetate mixtures) to afford the pure difluoromethyl carbinol.

-

Typical isolated yields are around 60-70%. The product is characterized by NMR spectroscopy, showing characteristic signals for the difluoromethyl group and the pyrrole ring, consistent with literature data.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Materials Science: This compound is explored for its potential in creating advanced materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

This increases solubility in polar solvents and acidity (pKa ~12–14 for alcohols vs. ~19–21 for ketones). Fluorine vs. Chlorine: Replacing Cl (atomic radius: 0.79 Å) with F (0.64 Å) reduces steric bulk and increases electronegativity, altering electron density distribution and intermolecular interactions .

Heterocycle Effects :

- The pyrrole ring (aromatic, π-electron-rich) in the target compound contrasts with the piperidine ring (saturated, basic) in 2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol . This difference impacts lipophilicity (logP: pyrrole derivatives are generally less polar) and biological membrane permeability.

Fluorination Pattern: The trifluoroethanol moiety in 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol introduces stronger electron-withdrawing effects compared to the target compound’s difluoro group. This increases acidity (trifluoroethanol pKa ~12.4 vs. difluoroethanol ~13.5) and metabolic stability.

Physicochemical and Electronic Properties

Table 2: Electronic and Thermodynamic Data

*BCP = Bond Critical Point (QTAIM analysis ).

Key Findings:

- Electron Density : Fluorine’s higher electronegativity increases electron density at C-F bond critical points compared to C-Cl bonds in the dichloro analog . This enhances dipole moments and polar surface area.

- Hydrogen Bonding : The hydroxyl group in the target compound forms stronger hydrogen bonds than the ketone in 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one, as evidenced by lower logP values (0.85 vs. 1.92).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or fluorination reactions. For example, introducing fluorine atoms via difluoroethylating agents (e.g., 2,2-difluoroethyl triflate) under basic conditions (e.g., NaH or K₂CO₃) can achieve regioselectivity . Solvent choice (e.g., DMF or THF) and temperature (40–80°C) significantly impact reaction efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts like dehydrofluorinated derivatives .

Q. How can structural elucidation techniques confirm the stereochemistry and functional group placement in this compound?

- Methodological Answer : Use a combination of:

- NMR : NMR distinguishes between geminal and vicinal fluorine atoms, while NMR identifies the methyl-pyrrole proton environment .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers, as demonstrated in structurally similar fluorinated alcohols .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to confirm the presence of the difluoroethyl group .

Q. What preliminary biological assays are suitable for assessing this compound’s activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinases or cytochrome P450 isoforms) using fluorometric assays. For antimicrobial activity, employ microdilution assays (MIC/MBC) against Gram-positive/negative bacteria. Dose-response curves (1–100 µM) and controls (e.g., ciprofloxacin) are critical to validate results .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyl group influence the compound’s biological interactions, and what chiral resolution methods are effective?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution using lipases . Compare activity of (R)- and (S)-enantiomers in receptor-binding assays (e.g., radioligand displacement) to identify pharmacologically active forms .

Q. What strategies resolve contradictory data in solubility and stability studies under varying pH conditions?

- Methodological Answer : Contradictions arise from solvent polarity and pH-dependent degradation. Perform:

- Solubility Studies : Use shake-flask method in buffers (pH 1–10) and logP calculations (e.g., ACD/Labs software) .

- Stability Tests : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Stabilize via co-solvents (e.g., PEG 400) if decomposition occurs in aqueous media .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

- Methodological Answer : Use in silico tools:

- Docking Simulations (AutoDock Vina) : Predict interactions with CYP450 enzymes to identify metabolic hotspots .

- ADMET Prediction (SwissADME) : Estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity risks based on structural analogs .

Q. What advanced spectroscopic techniques characterize fluorine-mediated electronic effects in this compound?

- Methodological Answer :

- Solid-State NMR : Probes fluorine’s electronic environment and crystallographic packing effects .

- IR Spectroscopy : Detects hydrogen bonding between the hydroxyl group and fluorinated carbons, influencing solubility .

Key Research Gaps and Recommendations

- Stereochemical Impact : Prioritize enantioselective synthesis and in vivo pharmacokinetic studies to clarify therapeutic potential.

- Fluorine-Specific Interactions : Explore fluorine’s role in enhancing membrane permeability via MRI tracking in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.